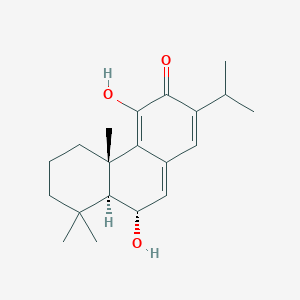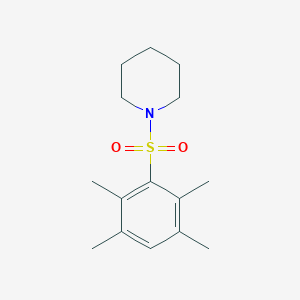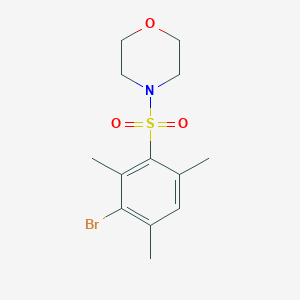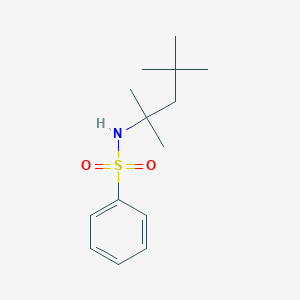
乙二胺四乙酸二钠镍
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium nickel ethylenediaminetetraacetic acid is a coordination compound that consists of nickel ion complexed with ethylenediaminetetraacetic acid and disodium ions. This compound is known for its strong chelating properties, which allow it to bind tightly to metal ions. It appears as a light yellow powder and is highly soluble in water .
科学研究应用
Disodium nickel ethylenediaminetetraacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in various analytical and preparative procedures to sequester metal ions.
Medicine: Utilized in chelation therapy to remove heavy metals from the body.
生化分析
Biochemical Properties
Disodium nickel EDTA interacts with various biomolecules in biochemical reactions. As a chelating agent, it binds to metal ions, forming stable, water-soluble complexes . This property allows it to interact with enzymes and proteins that require metal ions for their activity, potentially influencing their function .
Cellular Effects
The effects of Disodium nickel EDTA on cells and cellular processes are diverse. It can influence cell function by altering the availability of metal ions, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, by chelating metal ions, it can inhibit enzymes that require these ions, potentially affecting various cellular processes .
Molecular Mechanism
The molecular mechanism of action of Disodium nickel EDTA primarily involves its chelating properties. It forms stable complexes with metal ions, which can influence the activity of enzymes and other biomolecules that interact with these ions . This can lead to changes in gene expression and enzyme activity, among other effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Disodium nickel EDTA can change over time. Its stability allows it to persist in solutions, providing a consistent source of chelation activity
Dosage Effects in Animal Models
The effects of Disodium nickel EDTA can vary with different dosages in animal models. While specific studies on Disodium nickel EDTA are limited, chelating agents like EDTA are known to have dosage-dependent effects, with potential toxic or adverse effects at high doses .
Metabolic Pathways
Disodium nickel EDTA can be involved in various metabolic pathways due to its ability to chelate metal ions. This can affect the activity of enzymes and other biomolecules that interact with these ions, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Disodium nickel EDTA can be transported and distributed within cells and tissues. Its water-soluble complexes can move freely in aqueous environments, allowing it to reach various parts of a cell
Subcellular Localization
The subcellular localization of Disodium nickel EDTA is likely to be influenced by its chelating properties and water solubility. It can potentially reach various compartments or organelles within a cell . Specific targeting signals or post-translational modifications that direct it to specific locations are not currently known.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of disodium nickel ethylenediaminetetraacetic acid typically involves the following steps:
- Dissolve ethylenediaminetetraacetic acid in water.
- Dissolve a nickel salt, such as nickel nitrate, in water.
- Slowly add the ethylenediaminetetraacetic acid solution to the nickel salt solution while heating in a water bath to facilitate the complexation reaction.
- Filter and dry the resulting product to obtain disodium nickel ethylenediaminetetraacetic acid .
Industrial Production Methods
In industrial settings, the production of disodium nickel ethylenediaminetetraacetic acid follows similar steps but on a larger scale. The process involves precise control of temperature, pH, and concentration to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Disodium nickel ethylenediaminetetraacetic acid primarily undergoes complexation reactions due to its strong chelating properties. It can form stable complexes with various metal ions, including calcium, magnesium, and iron.
Common Reagents and Conditions
Oxidation and Reduction: The compound itself is stable and does not readily undergo oxidation or reduction under normal conditions.
Substitution: It can participate in substitution reactions where the nickel ion is replaced by another metal ion in the presence of a suitable reagent.
Major Products
The major products formed from these reactions are typically other metal-ethylenediaminetetraacetic acid complexes, depending on the metal ion introduced during the reaction.
作用机制
The mechanism of action of disodium nickel ethylenediaminetetraacetic acid involves the formation of stable chelate complexes with metal ions. The ethylenediaminetetraacetic acid moiety binds to the metal ion through its nitrogen and oxygen atoms, forming an octahedral complex. This chelation process effectively sequesters the metal ion, preventing it from participating in unwanted chemical reactions .
相似化合物的比较
Similar Compounds
Disodium ethylenediaminetetraacetic acid: Similar in structure but lacks the nickel ion.
Calcium disodium ethylenediaminetetraacetic acid: Contains calcium instead of nickel.
Tetrasodium ethylenediaminetetraacetic acid: Contains four sodium ions instead of two.
Uniqueness
Disodium nickel ethylenediaminetetraacetic acid is unique due to its specific ability to form stable complexes with nickel ions, which can be advantageous in applications requiring selective chelation of nickel. Its strong binding affinity and stability make it particularly useful in scenarios where precise control over metal ion concentrations is necessary.
属性
CAS 编号 |
15708-55-1 |
|---|---|
分子式 |
C10H12N2NaNiO8- |
分子量 |
369.89 g/mol |
IUPAC 名称 |
sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;nickel(2+) |
InChI |
InChI=1S/C10H16N2O8.Na.Ni/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+1;+2/p-4 |
InChI 键 |
WYLHSOAYOXSCIO-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Ni+2] |
规范 SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Ni+2] |
| 15708-55-1 | |
Pictograms |
Irritant; Health Hazard |
同义词 |
2-[2-(carboxylatomethyl-(carboxymethyl)amino)ethyl-(carboxymethyl)amin o]acetate, nickel(+2) cation |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



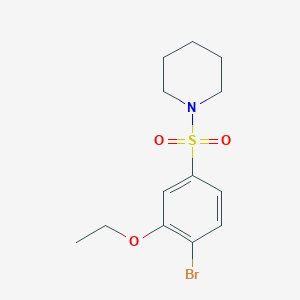
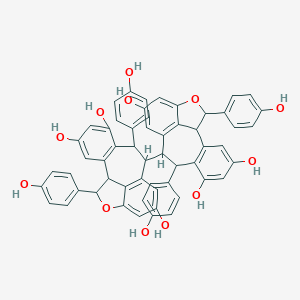
![Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B230909.png)
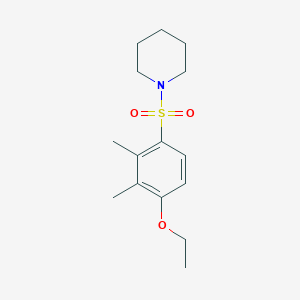
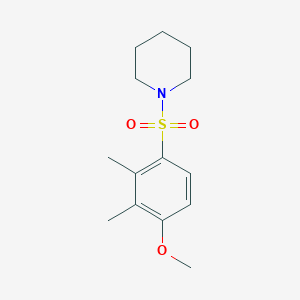
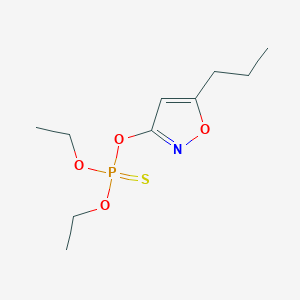
![1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B230925.png)

![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B230930.png)
